Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine
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Overview
Description
Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine: is a complex peptide composed of multiple amino acids. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to thiols.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
Chemistry: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is used in studies of peptide synthesis and modification. It serves as a model compound for developing new synthetic methodologies.
Biology: In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Peptides like this compound are investigated for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry: In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
- Glycyl-L-leucyl-L-alanine
- Alanyl-L-glutamine
- Glycyl-L-glutamic acid
Comparison: Glycyl-L-alanyl-L-leucyl-L-alanylglycyl-L-seryl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Properties
CAS No. |
229032-34-2 |
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Molecular Formula |
C24H43N7O9 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H43N7O9/c1-11(2)7-15(30-21(36)14(6)27-17(33)8-25)22(37)28-13(5)20(35)26-9-18(34)29-16(10-32)23(38)31-19(12(3)4)24(39)40/h11-16,19,32H,7-10,25H2,1-6H3,(H,26,35)(H,27,33)(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,39,40)/t13-,14-,15-,16-,19-/m0/s1 |
InChI Key |
PNQNZJYIYJQLGQ-GMHRPJKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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